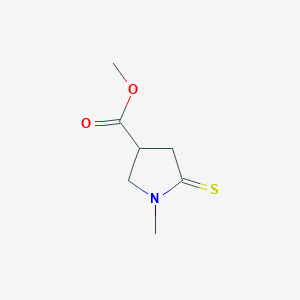
2,6-Dichloro-3-hydroxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-dichloro-3-hydroxyisonicotinic acid involves complex reactions and methodologies. For instance, esters of 3-cyano-2-oxo-dihydroisonicotinic and related compounds have been synthesized through reactions involving cyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives. These processes highlight the intricate steps necessary to produce compounds within this chemical family, which can include hydrolysis, decarboxylation, and the formation of heterocyclic structures (Smirnova & Gavrilov, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-dichloro-3-hydroxyisonicotinic acid, such as diorganotin(IV) compounds derived from related organic acids, have been thoroughly studied. These studies employ techniques like IR and NMR spectroscopy and X-ray diffraction, revealing insights into the coordination geometries and bonding arrangements. These analyses show the complexity and diversity of structural configurations possible within this chemical domain (Baul et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2,6-dichloro-3-hydroxyisonicotinic acid and its analogs often focus on the interaction with other compounds and the resultant products. For example, the iodination of related hydroxypicolinic and isonicotinic acids leads to various derivatives, showcasing the reactivity of these compounds under different conditions (Stolyarova et al., 1978).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Research on triorganotin esters of heteroaromatic carboxylic acids, for example, provides detailed insights into their structural and physical characteristics, contributing to a deeper understanding of their stability and reactivity patterns (Gao et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming a wide range of derivatives, are essential aspects of 2,6-dichloro-3-hydroxyisonicotinic acid and related compounds. Studies on the oxidation of nicotinic acid to dihydroxynicotinic acid, for instance, reveal the mechanisms of hydroxylation and the source of oxygen atoms in these reactions, offering valuable insights into the chemical behavior of these substances (Hirschberg & Ensign, 1971).
科学的研究の応用
Application 1: Plant Disease Resistance
- Specific Scientific Field : Plant Pathology and Agriculture .
- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid (CGA 41396) and its ester derivative (CGA 41397) have been found to induce local and systemic resistance in plants against various pathogens . These compounds do not have a direct fungicidal effect comparable to standard fungicides .
- Methods of Application or Experimental Procedures : The compounds are applied to the plants, which results in local and systemic protection . The exact method of application and the relevant technical details or parameters are not specified in the sources.
- Results or Outcomes : The application of these compounds results in the induction of the plant’s natural defenses, making them resistant to infections even before the first symptoms appear . In one study, plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
Application 2: Synthesis of Ester Derivatives
- Specific Scientific Field : Organic Chemistry and Agriculture .
- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
Application 3: Biotechnological Applications
- Specific Scientific Field : Biotechnology .
- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .
- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .
Application 4: Preparation of Ester Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
- Methods of Application or Experimental Procedures : The exact method of preparation and the relevant technical details or parameters are not specified in the sources .
- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
Application 5: Biotechnological Applications
- Specific Scientific Field : Biotechnology .
- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .
- Methods of Application or Experimental Procedures : The exact method of application and the relevant technical details or parameters are not specified in the sources .
- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-3-hydroxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNBXJKGZGLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376273 |
Source


|
| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-hydroxyisonicotinic acid | |
CAS RN |
185422-96-2 |
Source


|
| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)


![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



